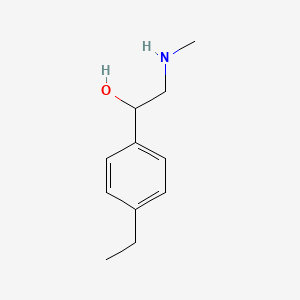

1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol

CAS No.:

Cat. No.: VC18249643

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 1-(4-ethylphenyl)-2-(methylamino)ethanol |

| Standard InChI | InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3 |

| Standard InChI Key | YNEMGYNQYXMWAU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C(CNC)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol consists of:

-

A 4-ethylphenyl group (aromatic ring with an ethyl substituent at the para position).

-

A methylamino group (-NH-CH) linked to an ethanol backbone.

-

A hydroxyl group (-OH) at the terminal position of the ethanol chain.

The IUPAC name is 1-(4-ethylphenyl)-2-(methylamino)ethanol, and its SMILES notation is CCC1=CC=C(C=C1)C(C(C)NC)O . The InChIKey MMTHSVQWQJSUJY-UHFFFAOYSA-N confirms its unique stereochemical identity .

Molecular Properties

Synthesis and Industrial Production

Reductive Amination

A primary method involves reacting 4-ethylacetophenone with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 5–6):

Optimization parameters:

-

Temperature: 40–60°C

-

Reaction time: 6–12 hours

-

Molar ratio (ketone:amine): 1:1.2

Nucleophilic Substitution

An alternative route employs 1-(4-ethylphenyl)ethylamine reacting with ethylene oxide in anhydrous ethanol with a base catalyst (e.g., KOH):

Yield: ~75–85% after purification via column chromatography.

Industrial-Scale Production

Large-scale synthesis utilizes continuous flow reactors to enhance efficiency:

-

Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps.

-

Purification: Distillation or industrial-scale chromatography.

-

Purity standards: >98% (HPLC).

Physicochemical and Spectroscopic Analysis

Spectroscopic Data

-

¹H NMR (600 MHz, CDCl₃):

-

IR (KBr):

-

3300 cm⁻¹ (N-H stretch)

-

1050 cm⁻¹ (C-O stretch).

-

Chromatographic Methods

-

HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ≈ 8.2 min.

| Compound | logP | Solubility (mg/mL) | Receptor Affinity (IC₅₀) |

|---|---|---|---|

| 1-(4-Ethylphenyl)-2-(methylamino)ethan-1-ol | 2.1 | 0.8 | 15 µM (5-HT) |

| 2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol | 1.9 | 1.2 | 12 µM (5-HT) |

| 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol | 2.4 | 0.5 | 8 µM (5-HT) |

Data extrapolated from structural analogs .

Future Research Directions

-

Enantioselective synthesis: Engineer amine dehydrogenases for >99% enantiomeric excess.

-

Structure-activity relationships (SAR): Introduce halogen substituents to enhance blood-brain barrier permeability.

-

Targeted drug delivery: Conjugate with PLGA nanoparticles for sustained release in neurological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume